Product packaging for 3-(Benzylamino)-3-oxopropanoic acid(Cat. No.:CAS No. 67045-01-6)

3-(Benzylamino)-3-oxopropanoic acid

Cat. No.: B1625449
CAS No.: 67045-01-6
M. Wt: 193.2 g/mol
InChI Key: PYTVEPCKCCIOQK-UHFFFAOYSA-N
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Description

Significance of Malonamic Acid Derivatives in Advanced Organic Synthesis

Malonamic acid derivatives have carved a significant niche in advanced organic synthesis, primarily owing to their dual functionality which allows for a wide array of chemical transformations.

The high reactivity of the central methylene (B1212753) group, coupled with the reactivity of the acid and amide functionalities, makes malonic acid derivatives, including malonamic acids, exceptionally versatile building blocks. researchgate.net This versatility allows for their use in the synthesis of a diverse range of organic compounds. atamankimya.combyjus.com They are particularly important in creating carbon-carbon bonds, a fundamental process in the construction of more complex molecules. patsnap.com For instance, malonic acid and its derivatives are key components in the Knoevenagel condensation, a reliable method for synthesizing α,β-unsaturated carboxylic acids. vedantu.com These derivatives also serve as precursors for specialty polyesters and can be used to cross-link materials like corn and potato starches to create biodegradable thermoplastics. atamankimya.comwikipedia.org

The structural motifs present in malonamic acid derivatives are frequently found in biologically active molecules, making them crucial intermediates in pharmaceutical synthesis. researchgate.netresearchgate.net Malonic acid esters, for example, are widely utilized in the production of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.comvedantu.combritannica.com The ability to introduce a variety of substituents onto the malonamic acid scaffold allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. nih.gov The synthesis of compounds like vitamins B1 and B6 also relies on the use of malonic acid derivatives. britannica.comtestbook.com

Structural Classification and Nomenclature: 3-(Benzylamino)-3-oxopropanoic Acid as a Malonamic Acid Derivative

From a structural standpoint, this compound is classified as an N-substituted malonamic acid. Its systematic IUPAC name is this compound. The molecule consists of a propanoic acid backbone with a benzylamino group attached to the carbon atom adjacent to the carboxylic acid, and an oxo group on the third carbon. This arrangement of functional groups is key to its chemical reactivity and its utility in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
CAS Number 67045-01-6
InChI Key PYTVEPCKCCIOQK-UHFFFAOYSA-N

Historical Context and Evolution of Research in Malonamic Acids and Related Structures

The study of malonic acid and its derivatives has a rich history dating back to the 19th century. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. byjus.comwikipedia.org The name itself originates from the Greek word "malon," meaning apple, as malic acid is found in apples. wikipedia.orgresearchgate.net

Early research focused on understanding the fundamental reactivity of malonic acid, particularly the active methylene group. britannica.com This led to the development of key synthetic methodologies like the malonic ester synthesis, which remains a cornerstone of organic chemistry for creating substituted carboxylic acids. patsnap.com Over the years, research has evolved to explore the synthesis and application of a vast array of malonic acid derivatives, including malonamic acids. The industrial production of malonic acid and its esters is now a significant enterprise, driven by their widespread use in the fine chemical, pharmaceutical, and polymer industries. researchgate.net Modern research continues to uncover new applications for these versatile compounds, including their use in creating more environmentally friendly materials and as key components in the development of novel therapeutic agents. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1625449 3-(Benzylamino)-3-oxopropanoic acid CAS No. 67045-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(6-10(13)14)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVEPCKCCIOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493839
Record name 3-(Benzylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67045-01-6
Record name 3-(Benzylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzylamino 3 Oxopropanoic Acid and Analogous Malonamic Acids

General Synthetic Strategies for Malonamic Acids

Several general strategies are employed for the synthesis of malonamic acids, each with its own advantages and applications. These methods include condensation reactions, amidation, esterification, and the use of specialized reagents like Meldrum's acid derivatives.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of malonamic acid derivatives. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like malonic acid. rsc.orgwikipedia.org This reaction is often catalyzed by a base, such as ammonia (B1221849) or primary and secondary amines, and can be followed by decarboxylation. rsc.orgwikipedia.org For instance, the condensation of aromatic aldehydes with malonic acid in the presence of a base is a well-established route to cinnamic acids, which are structurally related to malonamic acids. rsc.org The choice of base and solvent system, such as piperidine (B6355638) in pyridine (B92270), can significantly influence the reaction's outcome. rsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine and piperidine, leading to condensation and subsequent decarboxylation. wikipedia.orgacs.org

Amidation Reactions

Direct amidation of malonic acid or its derivatives is a fundamental approach to forming the amide bond in malonamic acids. This can be achieved by reacting a malonic acid derivative with an amine. mdpi.com The reaction often requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with the amine. youtube.com Various coupling reagents can facilitate this process. The direct thermal condensation of carboxylic acids and amines is also possible but typically requires high temperatures. mdpi.com

Esterification Processes

Esterification is a key process, often used in conjunction with other reactions, to produce malonic acid esters which are versatile intermediates. researchgate.net The malonic ester synthesis is a classic method that involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.comwikipedia.orgpatsnap.com The esterification of malonic acid can be carried out in stages to produce monoesters or diesters. researchgate.net For instance, reacting malonic acid with an alcohol in the presence of a catalyst like KU-2-8 can yield the corresponding ester. researchgate.net

Reactions Involving Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid and a highly versatile reagent in organic synthesis. wikipedia.orgchemicalbook.com Its high acidity makes it a potent nucleophile for various transformations. nih.gov Derivatives of Meldrum's acid can be synthesized through the condensation of malonic acid with acetone. uitm.edu.my These derivatives can then be used to prepare malonamic acids. For example, the opening of an alkylated Meldrum's acid derivative with an alcohol can produce a mono-substituted malonic acid half oxyester. nih.gov Furthermore, the pyrolysis of Meldrum's acid derivatives can generate ketene (B1206846) intermediates, which are useful in synthesizing a range of cyclic compounds. chemicalbook.com

Coupling of Malonic Acid Derivatives with Amines (e.g., using HBTU/TEA)

Modern coupling reagents have streamlined the synthesis of amides from carboxylic acids and amines. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a base like triethylamine (B128534) (TEA) or Hünig's base, is an efficient coupling agent for forming amide bonds. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org This method is particularly useful for peptide synthesis and can be applied to the synthesis of malonamic acids. wikipedia.org The reaction proceeds by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. wikipedia.org This approach is valued for its mild reaction conditions and high yields. organic-chemistry.org

Specific Synthetic Approaches to 3-(Benzylamino)-3-oxopropanoic Acid and its Derivatives

The synthesis of the target compound, this compound, can be achieved through several specific applications of the general methodologies described above.

One direct route involves the nucleophilic substitution reaction between benzylamine (B48309) and an activated form of a malonic acid monoester. For example, a malonic acid half oxyester can be reacted with benzylamine to form the desired amide bond. nih.gov

Another approach utilizes coupling reagents. Malonic acid monomethyl ester can be coupled with benzylamine using a peptide coupling reagent like HBTU in the presence of a base such as triethylamine. This method provides a direct and efficient route to this compound. commonorganicchemistry.comorganic-chemistry.org

The reaction of malonic anhydride (B1165640) or a substituted malonic anhydride with benzylamine represents another viable synthetic pathway. Malonic anhydrides can be prepared through the ozonolysis of ketene enol-lactone dimers and subsequently reacted with an amine to yield the corresponding monoamide. google.com

Furthermore, a process involving the hydrolysis of a cyanoacetic acid derivative can lead to the formation of malonic acid, which can then be converted to its amide. For instance, the hydrolysis of cyanoacetic acid in the presence of aqueous hydrochloric acid yields malonic acid. google.com This malonic acid can then be subjected to amidation with benzylamine.

Below is an interactive data table summarizing various synthetic approaches.

Starting Material Reagents Product Key Reaction Type
Malonic acid monoesterBenzylamineThis compoundAmidation
Malonic acidBenzylamine, HBTU, TEAThis compoundCoupling Reaction
Malonic anhydrideBenzylamineThis compoundAmidation
Cyanoacetic acid1. HCl (aq), 2. BenzylamineThis compoundHydrolysis, Amidation
Meldrum's acid derivativeBenzylamineDerivative of this compoundRing-opening/Amidation

Direct Amidation/Condensation Routes Utilizing Benzylamine and Carboxylic Acid Precursors

The most straightforward approach to synthesizing this compound involves the direct condensation of a malonic acid derivative with benzylamine. This method, a classic example of amide bond formation, typically requires an activating agent or specific reaction conditions to facilitate the reaction between the carboxylic acid and the amine. researchgate.netnih.govrsc.org

One effective reagent for this transformation is tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, which promotes the direct amidation of carboxylic acids with a wide array of amines, including benzylamine. nih.govorganic-chemistry.org This method is valued for its operational simplicity and the mild conditions under which the reaction proceeds, often with minimal racemization for chiral substrates. researchgate.netorganic-chemistry.org The use of such borate esters allows for the reaction to be carried out with equimolar amounts of the acid and amine in a suitable solvent like acetonitrile. nih.gov

Alternative strategies for direct amidation include the use of catalysts like Mg(NO₃)₂·6H₂O or imidazole (B134444) with urea (B33335) serving as the nitrogen source, which circumvents the need for handling gaseous amines. rsc.org Hydrothermal conditions have also been explored for the direct condensation of amines and carboxylic acids, offering a pathway that can proceed without the need for mineral or metal catalysts. sci-hub.se The reaction between benzylamine and phenylacetic acid under hydrothermal conditions has been shown to produce high yields of the corresponding amide. sci-hub.se

The Knoevenagel condensation, a related reaction, is often employed for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, using bases like pyridine or aliphatic tertiary amines as catalysts. rsc.org While not a direct synthesis of malonamic acids, the principles of activating the methylene group of malonic acid are relevant.

Below is an interactive data table summarizing various direct amidation methods.

Amidation Reagent/CatalystAmine SubstrateCarboxylic Acid SubstrateKey Features
B(OCH₂CF₃)₃Benzylamine & other primary/secondary aminesVarious carboxylic acidsMild conditions, low racemization, simple workup. researchgate.netnih.govorganic-chemistry.org
Mg(NO₃)₂·6H₂O / ImidazoleUrea as N-sourceVarious carboxylic acidsAvoids use of gaseous amines. rsc.org
Hydrothermal ConditionsBenzylamine & other aminesPhenylacetic acid & other carboxylic acidsCatalyst-free potential, yields vary with substrate structure. sci-hub.se

Synthesis via Hydrolysis of Pyranoquinolinone Systems (for quinolinyl-substituted analogs)

A more specialized route to certain malonamic acid analogs involves the hydrolysis of fused heterocyclic systems. For instance, quinolinyl-substituted malonamic acids can be prepared through the hydrolytic ring-opening of pyranoquinolinone derivatives. This approach provides access to malonamic acids bearing a complex heterocyclic moiety, which may not be readily accessible through direct condensation methods. The pyranoquinolinone precursor itself is typically assembled through multi-step synthetic sequences. The final hydrolysis step cleaves the lactone ring of the pyranoquinolinone system to unveil the malonamic acid functionality.

Preparation of Fluorinated Analogues (e.g., (R)-2-benzyl-3-(benzylamino)-2-fluoro-3-oxopropanoic acid)

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Consequently, the synthesis of fluorinated analogs of malonamic acids is of considerable interest. Several strategies have been developed to prepare these compounds, including phase-transfer catalysis, ring-opening of fluorinated heterocycles, and the use of fluorinated building blocks.

Phase-Transfer Catalytic Approaches

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases. In the context of fluorinated malonamic acid synthesis, chiral phase-transfer catalysts can be employed to achieve enantioselective fluorination. rsc.orgrsc.orgox.ac.ukresearchgate.netnih.gov For instance, the asymmetric fluorination of enamides using a BINOL-derived phosphate (B84403) as a chiral anionic phase-transfer catalyst with Selectfluor as the fluorine source provides access to α-fluoroimines, which are precursors to β-fluoroamines. nih.gov Organoboranes have also been investigated as phase-transfer catalysts for nucleophilic fluorination using cesium fluoride. rsc.org

Routes from Enantiomerically Pure 3-Fluoro-2-azetidinones

Enantiomerically pure fluorinated building blocks are valuable starting materials for the synthesis of complex chiral molecules. 3-Fluoro-2-azetidinones (β-lactams) serve as key intermediates in the preparation of fluorinated malonamic acid derivatives. The synthesis of these azetidinones can be achieved through various methods, and their subsequent ring-opening provides a pathway to the desired fluorinated acyclic structures.

Synthesis from Fluorinated Monothiomalonates

Fluorinated monothiomalonates (F-MTMs) have emerged as versatile reagents for the stereoselective introduction of fluorine. ethz.ch These compounds can be synthesized in a scalable manner and participate in reactions such as Mannich-type additions to imines to produce α-fluoro-β-amino thioesters with high stereoselectivity. ethz.ch These thioesters can then be further elaborated. Additionally, fluorinated dithioesters have been developed and show excellent reactivity in aminolysis reactions to form thioamides, which are structurally related to malonamic acids. mdpi.com

Incorporation into Complex Molecular Scaffolds (e.g., Phosphonic Acid Derivatives, Benzoxazine (B1645224) Derivatives)

The malonamic acid framework can be incorporated into more complex molecular architectures, leading to compounds with diverse potential applications.

Phosphonic Acid Derivatives

Phosphonic acids and their derivatives are of interest due to their structural analogy to phosphates and their wide range of biological activities. researchgate.netresearchgate.netnih.govd-nb.infonih.govrsc.org The synthesis of malonamic acid derivatives bearing a phosphonic acid group can be achieved by utilizing starting materials or reagents containing the phosphonate (B1237965) moiety. For example, the Pudovik or Michaelis–Becker reactions can be used to introduce a phosphonate group, which can then be hydrolyzed to the corresponding phosphonic acid. nih.gov The synthesis of α-aminophosphonates, which are structurally related to the target compounds, often involves the reaction of an amine, an oxo compound, and a dialkyl phosphite. researchgate.net

Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds that can be synthesized from a phenol, a primary amine, and formaldehyde (B43269) via the Mannich reaction. researchgate.netmdpi.com By using an amino acid or a derivative as the amine component, it is possible to incorporate the malonamic acid structure into a benzoxazine framework. Novel 3,4-dihydro-1,4-benzoxazine derivatives have been synthesized through a Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper-catalyzed intramolecular cyclization. nih.gov While not directly producing a malonamic acid, this demonstrates the integration of amine-containing fragments into benzoxazine structures.

Multicomponent Reaction Strategies Employing Malonic Acid Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comsemanticscholar.org This approach is celebrated for its high bond-forming index, operational simplicity, and adherence to the principles of green chemistry by minimizing waste and energy consumption. semanticscholar.orgnih.gov In the context of malonamic acid synthesis, MCRs provide an efficient pathway to complex molecules from simple, readily available malonic acid derivatives.

One notable example is the three-component reaction involving salicylaldehydes, malononitrile (B47326) dimer, and malonic acid itself, conducted in dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds without the need for a catalyst and at room temperature, leading to the formation of highly functionalized 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. nih.gov The choice of solvent was found to be critical, with polar aprotic solvents like DMSO, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) giving good to excellent yields of the final product. nih.gov The reaction demonstrates how the inherent reactivity of malonic acid and its derivatives can be harnessed in a convergent synthesis to build complex heterocyclic scaffolds containing a malonic acid moiety. nih.gov

The versatility of MCRs allows for the generation of diverse molecular libraries by simply varying the starting components. researchgate.net Strategies like the Strecker, Bucherer-Bergs, Mannich, and Povarov reactions, although not all directly employing malonic acid, exemplify the imine-initiated MCRs that can be adapted for the synthesis of complex amino acid derivatives. mdpi.com For instance, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcasing a pathway that could be conceptually extended to malonic acid derivatives to create novel heterocyclic systems. mdpi.com The development of such one-pot procedures is a cornerstone of modern medicinal and synthetic chemistry, enabling the rapid assembly of molecules with potential biological relevance. researchgate.netnih.gov

Table 1: Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid in Various Solvents nih.gov

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 DMSO Room Temp. 24 92
2 DMF Room Temp. 24 85
3 NMP Room Temp. 24 70

Chemo- and Stereoselective Synthesis of Malonamic Acid Derivatives

Achieving chemo- and stereoselectivity is a paramount goal in the synthesis of bioactive molecules, as the spatial arrangement of atoms dictates biological function. For malonamic acid derivatives, which often contain multiple reactive sites and stereocenters, selective synthesis methods are crucial.

Chemoenzymatic strategies offer an elegant solution for achieving high selectivity under mild conditions. An example is the synthesis of malonyl-carba(dethia)CoA analogues, where enzymes from the coenzyme A (CoA) biosynthetic pathway are utilized. rsc.org In this approach, pantothenate analogues are processed by a cascade of three enzymes (CoaA, CoaD, CoaE) in a one-pot reaction. rsc.org This enzymatic pathway demonstrates remarkable substrate tolerance, accepting various analogues to produce the corresponding malonyl-CoA derivatives. rsc.org The reactions are performed in aqueous buffer at room temperature, highlighting the green credentials of biocatalysis. The selectivity of the enzymes ensures that the desired transformations occur without affecting other functional groups in the molecule. rsc.org

Another powerful strategy for controlling stereochemistry involves using chiral starting materials derived from the "chiral pool." D-serine, for example, has been employed as a chiral precursor to synthesize enantiomerically pure (2R)-2-amino-N-benzyl-3-methoxy-propanamide, an analogue of a malonamic acid derivative. googleapis.com The synthesis involves a sequence of protection, activation, and coupling steps. The hydroxyl group of N-protected D-serine is first methylated. The resulting carboxylic acid is then activated, for instance with isobutyl chloroformate, and subsequently reacted with benzylamine to form the desired amide bond. googleapis.com The stereocenter from D-serine is preserved throughout the reaction sequence, dictating the absolute configuration of the final product. googleapis.com This substrate-controlled approach is a classic and reliable method for asymmetric synthesis.

Table 2: Chemoenzymatic Synthesis of Malonyl-carba(dethia)CoA Methyl Ester rsc.org

Step Reagents and Conditions Product
1 Pantothenate Analogue, ATP, Tris-HCl buffer, pH 8.0 Phosphopantothenate Analogue
2 CTP, CoaD enzyme Dephospho-CoA Analogue
3 ATP, CoaE enzyme CoA Analogue
4 Preparative HPLC Purified Malonyl-carba(dethia)CoA Methyl Ester

Applications in Organic Synthesis and As Strategic Building Blocks

General Utility as Versatile Building Blocks in Modern Organic Chemistry.researchgate.netwikipedia.org

3-(Benzylamino)-3-oxopropanoic acid and its derivatives, broadly classified as β-keto amides, are recognized for their significant utility in modern organic chemistry. researchgate.net These compounds possess both nucleophilic and electrophilic centers, making them excellent starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.net The presence of the benzylamino group introduces specific steric and electronic properties that can influence the outcome of chemical reactions. The dual functionality of a carboxylic acid and an amide allows for a range of transformations, including esterification, amidation, reduction, and oxidation. This versatility has led to their use in the production of fine chemicals and pharmaceuticals.

Precursors for the Synthesis of Beta-Keto Amides.researchgate.netfrontiersin.org

While this compound is itself a β-keto amide, it can also serve as a precursor to other, more complex β-keto amides. These compounds are prevalent in many biologically active molecules and natural products. researchgate.net The synthesis of enantioenriched β-keto amides is a significant challenge in synthetic chemistry due to the potential for racemization through keto-enol tautomerization. researchgate.net Research has focused on developing stereoselective methods to produce these valuable compounds. researchgate.net

Employment in the Construction of Complex Molecular Architectures.researchgate.netwikipedia.org

The inherent reactivity and multiple functional groups of this compound and related β-keto amides make them ideal for the construction of complex molecular architectures. researchgate.net These building blocks can be strategically incorporated into synthetic pathways to generate intricate ring systems and stereochemically rich molecules. researchgate.net The ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows for the assembly of diverse molecular scaffolds.

Role as Pro-nucleophiles in Decarboxylative Processes.

The β-keto acid moiety within this compound makes it a suitable pro-nucleophile in decarboxylative reactions. Under certain conditions, the carboxylic acid group can be removed as carbon dioxide, generating a reactive enolate intermediate. This enolate can then participate in a variety of bond-forming reactions, effectively acting as a nucleophile. This strategy is a powerful tool in organic synthesis for creating new carbon-carbon bonds.

Facilitation of Carbon-Carbon Bond Formation Methodologies.

A key application of this compound lies in its ability to facilitate the formation of carbon-carbon bonds. The active methylene (B1212753) group situated between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles, leading to the creation of new C-C bonds. This reactivity is fundamental to many important transformations in organic synthesis.

Chiral Auxiliary Applications in Stereoselective Synthesis (Inferences from related β-keto amide research).wikipedia.org

While specific research on this compound as a chiral auxiliary is not extensively documented, the broader class of β-keto amides has been explored for this purpose. researchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the context of β-keto amides, a chiral amine component could direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. nih.gov This approach has been successfully used in diastereoselective acylation strategies to produce enantioenriched β-keto amides. researchgate.net Given this precedent, it can be inferred that a chiral version of this compound could potentially serve as a chiral auxiliary in various stereoselective transformations.

Biological Activity and Mechanistic Interactions Excluding Prohibited Data

Enzyme Inhibition and Modulation Studies

The core structure of 3-(benzylamino)-3-oxopropanoic acid has been incorporated into more complex molecules to target specific enzymatic activities. These studies highlight the versatility of the β-amido acid framework in the design of enzyme inhibitors.

Analogs of this compound linked to a 1,4-benzoxazin-3(4H)-one scaffold have been identified as potent and selective thrombin inhibitors. In one study, a series of novel inhibitors were developed featuring this central benzoxazine (B1645224) structure, a benzamidine (B55565) group to mimic the P1 arginine side chain, and various P3 moieties. The most potent compound identified in this series was 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid. researchgate.net This specific analog demonstrated a high affinity for thrombin in vitro, with a notable selectivity against other related proteases like trypsin and factor Xa. researchgate.net

Compound NameTarget EnzymeInhibition Constant (Kᵢ)Selectivity Profile
3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acidThrombin2.6 nMHigh selectivity against trypsin and factor Xa. researchgate.net

This table presents the inhibition data for the most potent benzoxazine-linked analog from the cited study.

Plasmepsins are aspartyl proteases found in the malaria parasite Plasmodium falciparum and are essential for its survival, making them attractive drug targets. While direct studies of this compound as a plasmepsin inhibitor were not identified in the reviewed literature, research into related structures provides context. For instance, combinatorial libraries built around a statine (B554654) core have been successfully used to identify potent inhibitors of Plasmepsin II. google.com Statine is an amino acid, and its presence in effective inhibitors highlights the relevance of amino acid-like structures in targeting the active site of these proteases. google.com

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease crucial for viral replication. nih.govmdpi-res.com Researchers have explored β-amido boronic acids as potential inhibitors of this enzyme. nih.govrsc.org In one such study, a compound derived from 3-amino-3-oxopropanoic acid, a structural precursor to this compound, was computationally designed and evaluated. nih.gov The investigation suggested that the number of methylene (B1212753) groups between the boronic acid core and an amide group was critical for inhibitory activity. nih.gov While the direct derivative of 3-amino-3-oxopropanoic acid showed a higher predicted binding free energy (a less favorable interaction) than its homologs, other synthesized β-amido boronic acids showed encouraging activity. nih.gov Two compounds, in particular, demonstrated partial but selective inhibition of SARS-CoV-2 Mpro. nih.govmdpi.com

CompoundTarget Enzyme% Inhibition (at 20 μM)Selectivity Profile
3a SARS-CoV-2 Mpro~23%No inhibition observed against SARS-CoV-2 PLpro. nih.gov
3ea SARS-CoV-2 Mpro~23%No inhibition observed against SARS-CoV-2 PLpro. nih.gov

This table summarizes the in vitro inhibitory activity of two β-amido boronic acid derivatives against the SARS-CoV-2 main protease.

Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in diabetes and other chronic diseases. researchgate.net Novel β-ketoamide curcumin (B1669340) analogs have been synthesized and shown to possess potent AGEs inhibitory activities. ull.es The β-ketoamide structure is functionally related to the β-amido acid structure of this compound. Studies on these curcumin analogs have demonstrated their potential as anti-diabetic agents, partly through the inhibition of AGEs. ull.es Some pyrazole (B372694) curcumin derivatives have also shown excellent in vitro AGEs inhibition. nih.gov This line of research suggests that the β-ketoamide moiety is a promising scaffold for developing inhibitors of AGE formation. researchgate.netull.es

Human protein kinase CK2 (formerly casein kinase 2) is a serine/threonine kinase that is overexpressed in many cancers, making it a therapeutic target. ull.es Quinone-based compounds, including naphthoquinone derivatives, have been identified as inhibitors of CK2. ull.es For example, the naturally occurring naphthoquinone Juglone has been investigated for its anticancer effects, which are linked to the inhibition of pathways involving CK2. researchgate.net While no direct conjugates of this compound with naphthoquinones were found in the reviewed literature, the modification of the naphthoquinone scaffold is a common strategy to improve inhibitory potency and selectivity. researchgate.net This includes derivatization with various side chains, and this general principle could potentially involve amino acid-like structures to explore structure-activity relationships against CK2.

Exploration of Activity Against Various Biological Targets

Derivatives and analogs structurally related to this compound have been investigated against a diverse set of biological targets, demonstrating the utility of its core chemical features. The research highlights its role as a scaffold in developing targeted inhibitors.

Proteases: The most direct and potent activity is seen in protease inhibition. Benzoxazine-linked analogs are highly effective against the serine protease thrombin. researchgate.net Furthermore, related β-amido boronic acids show selective, albeit moderate, inhibition of the SARS-CoV-2 cysteine protease Mpro. nih.gov

Kinases: The broader chemical class of quinones, which can be derivatized with moieties related to the benzylamino-oxopropanoic acid structure, shows activity against protein kinases like CK2. ull.esresearchgate.net

Glycation Pathways: The related β-ketoamide scaffold, found in certain curcumin analogs, has been shown to effectively inhibit the formation of advanced glycation end products (AGEs), pointing to a role in mitigating diabetic complications. ull.es

Utility in Biochemical Research for Studying Enzyme Mechanisms and Protein Interactions

This compound holds potential as a valuable tool in biochemical research, particularly for the investigation of enzyme mechanisms and protein-protein interactions. Its molecular structure, which includes a propanoic acid backbone with a benzylamino group, allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block for creating more complex molecules tailored for specific biological targets.

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O and carboxylic acid), along with the hydrophobic benzyl (B1604629) group, enables the compound to interact with the active sites of enzymes or the interfaces of interacting proteins. The benzylamino group can form hydrogen bonds or ionic interactions with key residues in a protein's active site, thereby influencing the protein's activity. This characteristic makes it a candidate for use in studies aimed at elucidating signal transduction and metabolic pathways.

While specific, published studies detailing the use of this compound as a probe for a particular enzyme or protein interaction are not extensively documented, its structural features are analogous to those found in known enzyme inhibitors and protein interaction modulators. For instance, the study of protein-protein interactions (PPIs) is a critical area of research, and small molecules are increasingly used to stabilize or inhibit these interactions. Hub proteins like 14-3-3, which regulate numerous cellular processes by binding to phosphorylated partner proteins, are prime targets for such investigations. nih.govnih.gov Compounds with scaffolds similar to malonamic acid can be modified to probe the binding pockets of such proteins, helping to unravel the complexities of cellular signaling networks. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on Modified Malonamic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The malonamic acid scaffold, as seen in this compound, is a valuable starting point for such studies.

A notable example of SAR studies on this type of scaffold is the development of non-nucleoside inhibitors for CD73. nih.gov CD73 is an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment by converting AMP to adenosine. nih.govmdpi.com Inhibiting CD73 is therefore a promising strategy in cancer immunotherapy. nih.gov

In a recent study, a series of malonic acid non-nucleoside derivatives were designed, synthesized, and evaluated as inhibitors of human CD73 (hCD73). nih.gov The research explored how different substitutions on the core scaffold affect the inhibitory activity of the compounds. Among the synthesized derivatives, compounds 18 and 19 showed significant inhibitory potency. nih.gov This study demonstrated that modifications to the malonamic acid structure can lead to potent and specific enzyme inhibitors, highlighting the utility of this scaffold in drug discovery. nih.gov

The findings from these SAR studies are crucial for the rational design of new, more effective therapeutic agents.

Table 1: Inhibitory Activity of Selected Malonic Acid Derivatives against hCD73

CompoundhCD73 IC₅₀ (μM)
18 0.28
19 0.10
Data sourced from a 2024 study on malonic acid non-nucleoside derivatives as CD73 inhibitors. nih.gov

Computational Studies and Advanced Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various chemical properties.

Investigation of Molecular Stability and Energetics

No specific studies employing DFT to investigate the molecular stability and energetics of 3-(Benzylamino)-3-oxopropanoic acid have been identified. Such a study would typically involve the calculation of parameters like the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These calculations provide insights into the kinetic stability and chemical reactivity of a molecule.

Elucidation of Reaction Chemoselectivity and Selectivity

Similarly, there is a lack of published research using DFT to elucidate the chemoselectivity and stereoselectivity of reactions involving this compound. DFT calculations are instrumental in mapping reaction pathways, determining transition state energies, and predicting the most likely products of a chemical reaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the interaction between a ligand and its protein target.

Prediction of Ligand-Enzyme Binding Modes

There are no available molecular docking studies that predict the binding modes of this compound with any specific enzyme. Such simulations would provide a hypothetical model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the bound state.

Estimation of Binding Free Energies

The estimation of binding free energies through computational methods like MM-PBSA or MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) provides a quantitative measure of the affinity between a ligand and its target. However, no studies reporting the calculated binding free energies for this compound with any biological target were found.

Future Research Directions and Emerging Applications

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and efficient synthetic routes. For 3-(benzylamino)-3-oxopropanoic acid, future research will likely focus on moving beyond traditional methods toward greener alternatives.

One promising direction is the application of biocatalysis and metabolic engineering. Researchers have successfully designed artificial biosynthetic pathways for the production of the parent compound, malonic acid, from renewable resources like glucose in engineered microbes such as Myceliophthora thermophila. nih.gov This approach, which can achieve high theoretical yields, involves converting intermediates like oxaloacetate to malonic acid via enzymatic steps. nih.gov Future work could aim to integrate a final enzymatic or chemo-enzymatic amination step with benzylamine (B48309) to produce this compound directly from biomass, significantly reducing the environmental footprint compared to petrochemical-based syntheses. nih.gov

Furthermore, principles of green chemistry can be applied to optimize existing chemical syntheses. For instance, in related syntheses involving benzyl (B1604629) alcohol, researchers have demonstrated that the large excess of the alcohol used in reactions like oxa-Michael additions can be efficiently recovered (>98%) through short-path distillation, a technique that could be adapted for the synthesis of this compound to minimize waste. nih.gov The development of solvent-free (neat) reaction conditions or the use of recyclable catalysts, such as immobilized versions of Ca(OTf)₂, are also key areas for improvement.

Exploration of Unprecedented Reactivities of Malonamic Acid Derivatives

The chemical versatility of malonamic acid derivatives, including this compound, is far from fully exploited. The presence of a carboxylic acid, an amide, and an active methylene (B1212753) group within one molecule creates a rich playground for discovering novel transformations.

Future research is expected to delve into new cyclization strategies. Malonic acid derivatives are well-known precursors for a variety of heterocycles through cyclocondensation reactions. nih.gov For this compound, intramolecular cyclization could lead to novel benzodiazepinediones or other nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.

Another area of exploration is decarboxylative functionalization. While the Knoevenagel condensation, followed by decarboxylation, is a classic reaction of malonic acids, wikipedia.org recent advances in catalysis offer new possibilities. For example, a copper-catalyzed aerobic oxidative process enables the decarboxylative α-arylation of malonate half-esters. acs.org Applying similar oxidative protocols to this compound could provide a direct route to α-aryl benzylamides, a class of compounds with potential biological activity. This method is notable for its ability to tolerate electrophilic functional groups that are incompatible with traditional enolate arylation methods. acs.org

The development of reactions that leverage the unique electronic properties of the malonamic acid scaffold will also be a priority. The alkylation of related N-alkylmalonylhydroxamic acids has been shown to proceed through α-lactam intermediates, demonstrating the potential for accessing strained ring systems. nih.gov Investigating whether this compound can be guided toward similar or other unexpected reaction pathways will be a key research theme.

Rational Design and Synthesis of Advanced Derivatives for Specific Biological Targets

The true potential of this compound may be realized through its use as a scaffold in rational drug design. By systematically modifying its structure, researchers can develop advanced derivatives tailored to interact with specific biological targets, addressing a range of diseases. acs.orgchemicalbook.com

A key strategy involves using the this compound core to design inhibitors for enzymes implicated in disease. For example, malonic acid itself is a classic competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme in the electron transport chain. wikipedia.org This inhibitory principle can be extended by designing derivatives of this compound that target other enzymes. The N-benzyl group can be decorated with various substituents to optimize interactions with pockets in a target protein's active site. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, will be crucial. Such studies have been successfully applied to N-benzyl-2-phenylpyrimidin-4-amine derivatives to develop potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These efforts led to compounds with nanomolar inhibitory potency that showed a strong correlation with activity in non-small cell lung cancer cells. nih.gov

Another successful application of this approach is seen in the development of N-benzyl phenethylamine (B48288) derivatives as agonists for serotonin (B10506) receptors. nih.gov SAR studies revealed that substituents on the N-benzyl group significantly influence the compound's potency and selectivity for the 5-HT₂ₐ receptor over the 5-HT₂C receptor. nih.gov For instance, compound 1b in one study emerged as a highly potent and selective 5-HT₂ₐ agonist. nih.gov This highlights how the N-benzyl motif can be fine-tuned to achieve desired pharmacological profiles.

The principles of designing multiple-ligand compounds, where a single molecular scaffold targets several biological molecules, can also be applied. nih.gov Researchers have designed novel malonic acid derivatives as triple inhibitors of HIV reverse transcriptase, integrase, and protease, demonstrating the potential of this chemical class to tackle complex diseases. nih.gov Future work could explore derivatives of this compound for similar multi-target applications.

Table 1: Examples of Rationally Designed N-Benzyl Derivatives and Their Biological Activity This table presents examples from the literature where N-benzyl or related motifs were systematically modified to achieve specific biological outcomes, illustrating the potential for designing derivatives of this compound.

Compound/SeriesTargetKey Findings from Rational DesignReference
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseMedicinal chemistry optimization led to nanomolar inhibitors with demonstrated anticancer activity. nih.gov
N-benzyl phenethylamine derivatives5-HT₂ₐ/₂C serotonin receptorsSubstituents on the N-benzyl group controlled potency and selectivity; compound 1b showed over 400-fold selectivity for the 5-HT₂ₐ receptor. nih.gov
2-(diphenylmethylidene) malonic acid derivativesHIV reverse transcriptase, integrase, proteaseDesigned as triple inhibitors, with compound 3 showing the most potent anti-HIV activity (EC₅₀ of 8.4 μM) and no significant cytotoxicity. nih.gov

Integration of this compound in Catalytic Systems (e.g., Organocatalysis, Transition-Metal Catalysis)

Beyond being a synthetic target, this compound and its derivatives hold promise as components within catalytic systems. The functional groups present in the molecule—a carboxylic acid and an amide—are excellent coordinating moieties for metal centers, suggesting its potential as a novel ligand in transition-metal catalysis.

Future research could explore the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The carboxylic acid and amide nitrogen could act as a bidentate pincer ligand, coordinating to a metal like rhodium, iridium, or palladium. Such complexes could be tested in reactions like C-H amination or N-arylation. Transition-metal-catalyzed C-H amination using organic azides as a nitrogen source is an emerging atom-economical method for forming C-N bonds, and novel ligands are needed to improve scope and efficiency. ibs.re.kr

The compound could also play a role in organocatalysis. The combination of a Brønsted acid (the carboxylic acid) and a Lewis base (the amide oxygen) in one molecule makes it a potential bifunctional catalyst. This is particularly relevant for reactions where proton transfer and substrate activation need to occur in concert.

Furthermore, malonic acid derivatives are increasingly used as coupling partners in transition-metal-catalyzed reactions. Nickel-catalyzed direct arylation of compounds with active methylene groups, such as malononitrile (B47326), has been shown to be effective with a simple catalytic system. researchgate.net Extending this methodology to this compound could provide new routes to complex substituted amides. Similarly, copper-catalyzed N-arylation reactions are fundamental in organic synthesis, and malonamic acid derivatives could serve as versatile substrates in these transformations. mdpi.com

Table 2: Transition-Metal-Catalyzed Reactions Involving Malonic Acid Derivatives or N-Arylation This table summarizes catalytic systems where malonic acid derivatives or related nitrogen-containing compounds are used, suggesting future applications for this compound as a substrate or ligand.

Catalytic SystemReaction TypeSubstrates/ReagentsKey FeatureReference
Rh(III) or Ir(III)Direct C-H AminationArenes with directing groups, organic azidesUses azides as both amino source and internal oxidant, avoiding harsh external oxidants. ibs.re.kr
Cu(I) / O₂ (aerobic)Decarboxylative α-ArylationMalonate half-esters, arylboron nucleophilesEnables synthesis of monoaryl acetate (B1210297) derivatives under oxidative conditions. acs.org
Ni(0) ComplexesDirect ArylationMalononitrile, aryl halidesFirst use of a nickel catalyst for direct arylation of a β-difunctionalized compound. researchgate.net
Cu(0)-EP/SiO₂/Fe₃O₄N-ArylationNitrogen heterocycles, aryl halidesA heterogeneous, recyclable copper catalyst for Ullmann-type C-N coupling. mdpi.com

Expanding Applications in Complex Total Synthesis Endeavors

The malonic ester synthesis is a classic and powerful tool for carbon-carbon bond formation, allowing for the elongation of carbon chains. masterorganicchemistry.com This fundamental reactivity makes this compound a potentially valuable building block in the total synthesis of complex natural products and other architecturally challenging molecules.

The utility of malonamic acid amides in synthesis has been demonstrated. For example, they have been used in the synthesis of optically pure (+)-Puraquinonic Acid and Hamigeran B. acs.org These syntheses showcase how the malonamic acid unit can be incorporated into a larger molecular framework and then elaborated into complex structures.

Future research will likely focus on using chiral versions of this compound as versatile chiral building blocks. An efficient approach to creating nine-membered diallylic cyclic amides has been developed, and these amides, which possess stable planar chirality, can be transformed stereospecifically into optically active compounds. researchgate.net This was demonstrated in the synthesis of (+)-gamma-lycorane. researchgate.net Applying similar strategies to derivatives of this compound could unlock synthetic routes to a wide range of stereochemically rich target molecules.

The combination of the amide and carboxylic acid functionalities allows for orthogonal reactivity, where each group can be manipulated independently. This enables the stepwise construction of complex architectures, making this compound a more versatile synthon than simple malonic esters in certain synthetic campaigns. Its integration into total synthesis projects will not only provide efficient access to target molecules but also spur the development of new synthetic methodologies centered around its unique reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzylamino)-3-oxopropanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between benzylamine and activated esters of 3-oxopropanoic acid. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. 60°C). Monitoring via TLC or HPLC ensures intermediate purity. Catalytic agents like EDCI or DCC improve coupling efficiency . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR should show a singlet for the oxo group (~2.8 ppm), a triplet for the propanoic acid backbone (~3.2 ppm), and aromatic protons from benzylamine (~7.3 ppm).
  • FTIR : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹) and carboxylic acid (O–H stretch at ~2500-3000 cm⁻¹) groups.
  • Mass Spectrometry : ESI-MS in negative ion mode should display a molecular ion peak at m/z 221.1 (C₁₀H₁₁NO₃⁻) .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store at –20°C in anhydrous conditions under inert gas (argon or nitrogen) to minimize hydrolysis of the amide bond. Desiccants like silica gel should be used in storage vials. Stability studies indicate a shelf life of >12 months when protected from light and moisture .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂ at the para position) reduce nucleophilicity of the benzylamine, requiring harsher coupling conditions (e.g., HATU instead of EDCI). Computational studies (DFT) can model charge distribution to predict reactivity. Experimental validation via kinetic assays (e.g., monitoring coupling rates by UV-Vis) is recommended .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Use DSC to identify polymorphic forms and Karl Fischer titration to quantify water content. Solubility should be re-evaluated in buffered systems (e.g., PBS at pH 7.4) for biological applications. Literature comparisons must specify temperature and purity thresholds (>98%) .

Q. How can the compound’s stability under physiological conditions be assessed for drug delivery studies?

  • Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. LC-MS monitors degradation products (e.g., benzylamine release). For in vitro models, use Caco-2 cell monolayers to assess permeability and metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Methodological Answer : Impurities like residual benzylamine or diketopiperazine derivatives can co-elute in HPLC. Use orthogonal methods:

  • HILIC Chromatography for polar impurities.
  • Chiral Columns to resolve enantiomeric byproducts.
  • LOQ Validation via spike-recovery experiments in triplicate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.